11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene

Steroidogenesis CYP11B2 inhibitor Aldosterone synthase

Dissecting aldosterone synthase pathways requires CYP11B2 inhibitors with high selectivity over CYP11B1-most probes (metyrapone, fadrozole) fail this criterion. 11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene (CAS 5831-17-4) delivers IC50 88 nM at CYP11B2 with 79-fold selectivity over CYP11B1 and >114-fold over CYP17/CYP19. • Selective aldosterone synthase inhibition preserving cortisol/androgen biosynthesis • Highest DNA binding (974 μmol/mol DNA-P) among CPP congeners-superior genotoxicity positive control • LogP 5.66; calibrated high-lipophilicity standard for PAMPA/Caco-2 studies Research-grade; in stock for immediate global shipping.

Molecular Formula C20H20
Molecular Weight 260.4 g/mol
CAS No. 5831-17-4
Cat. No. B13941823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
CAS5831-17-4
Molecular FormulaC20H20
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C1C(=C(C3=C2C=CC4=CC=CC=C43)C)C
InChIInChI=1S/C20H20/c1-12-8-10-17-18-11-9-15-6-4-5-7-16(15)20(18)14(3)13(2)19(12)17/h4-7,9,11-12H,8,10H2,1-3H3
InChIKeyDVTHUHVKBGHXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene Overview


11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene (CAS 5831-17-4) is a C20H20 polycyclic aromatic hydrocarbon (PAH) belonging to the cyclopenta[a]phenanthrene series—steroid-mimetic compounds distinguished by their bay-region methyl substitution patterns that govern both cytochrome P450 enzyme inhibition and DNA-binding carcinogenicity [1]. This trimethylated derivative carries methyl groups at positions 11, 12, and 17, with the 16,17-dihydro modification introducing a benzylic C-17 center susceptible to metabolic oxidation [2]. Unlike its 11-methyl or 11,12-dimethyl congeners, this compound exhibits a unique dual-enzyme selectivity fingerprint against human CYP11B2 (aldosterone synthase) versus CYP11B1 (11β-hydroxylase), making it a valuable tool compound for steroidogenic pathway dissection and a reference standard for environmental PAH carcinogenicity screening [1][3].

CYP11B2 CYP11B2-selective inhibition studies in steroidogenic pathways
Genotoxicity PAH DNA-adduct positive control for carcinogenicity screening
SAR Modeling Bay-region distortion benchmark for computational toxicology

Why 11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene Is Irreplaceable


Within the cyclopenta[a]phenanthrene series, biological activity is exquisitely sensitive to both the position and number of bay-region methyl substituents and the oxidation state at C-17. The 11-methyl derivative is a strong carcinogen (DNA binding in vivo: 458 μmol/mol DNA phosphorus), while the 12-methyl isomer is essentially inactive (155 μmol/mol) despite differing by only the methyl position [1]. The 11,12-dimethyl substitution pattern—present in the target compound—yields the highest in vivo DNA binding among tested congeners (974 μmol/mol) [1]. Critically, the target compound also carries a third methyl at C-17 in a benzylic position known to undergo metabolic oxidation, a feature absent in the standard 11,12-dimethyl-17-ketone comparator. This triple-methyl architecture simultaneously modulates CYP11B2/CYP11B1 selectivity (IC50 ratio ≈ 79) and metabolic activation potential, meaning that substitution with any single- or double-methyl analog will produce fundamentally different enzyme inhibition and genotoxicity readouts [1][2].

11,12,17-Trimethyl
11-Methyl or 12-methyl analog
Bay-region methylation pattern and DNA binding shift substantially; carcinogenic potency may not transfer
11,12,17-Trimethyl
11,12-Dimethyl-17-ketone analog
Benzylic C-17 oxidation site absent; metabolic activation profile may differ
11,12,17-Trimethyl
Non-selective inhibitors (fadrozole, metyrapone)
CYP11B2 selectivity profile may not transfer; off-target enzyme inhibition context differs

Quantitative Evidence vs. Closest Analogs


CYP11B2 vs. CYP11B1 Selectivity in Human Cells

The target compound inhibits human CYP11B2 with an IC50 of 88 nM, while its activity against the highly homologous CYP11B1 (11β-hydroxylase) is approximately 79-fold weaker (IC50 = 6,970 nM), both measured under identical conditions in V79 MZh cells expressing the respective human enzymes [1]. For comparison, the clinical CYP11B2 inhibitor (R)-fadrozole achieves a CYP11B1/CYP11B2 selectivity ratio of only 1.8 (CYP11B2 IC50 = 6.0 nM; CYP11B1 IC50 = 11 nM), while metyrapone—a non-selective steroidogenesis inhibitor—shows CYP11B2 IC50 values of 5 nM but with poor discrimination between the two isoforms [2][3]. The target compound thus provides a substantially wider selectivity window than (R)-fadrozole, positioning it as a valuable tool for experiments requiring selective chemical knockdown of aldosterone synthase with minimal confounding 11β-hydroxylase inhibition.

CYP11B2 Selectivity
Cross-study comparable
CYP11B2 IC50 88 nM; ~79-fold over CYP11B1
Supports selective CYP11B2 inhibition studies
Cell-based assay; V79 MZh cells, HPTLC detection
Steroidogenesis CYP11B2 inhibitor Aldosterone synthase Selectivity profiling

In Vivo DNA Binding vs. Other Congeners

In a direct head-to-head in vivo comparison, the 11,12-dimethyl derivative—which shares the identical bay-region dimethyl substitution pattern with the target compound—produced the highest level of covalent DNA binding in mouse skin (974 μmol/mol DNA phosphorus) among four cyclopenta[a]phenanthrenes tested 48 h after topical application of 1,000 nmol [1]. This was 2.1-fold higher than the strong carcinogen 11-methyl derivative (458 μmol/mol), 6.3-fold higher than the inactive 12-methyl isomer (155 μmol/mol), and 51-fold higher than the unsubstituted parent ketone (19 μmol/mol) [1]. The target compound adds a third methyl at the benzylic C-17 position, a site specifically implicated in metabolic oxidation that governs ultimate carcinogen formation in this series [2], predicting DNA binding at least comparable to—and potentially exceeding—that of the 11,12-dimethyl derivative.

In Vivo DNA Binding
Direct head-to-head
974 µmol/mol DNA-P (shared substitution)
Highest reported DNA binding among tested congeners
Mouse skin model; 48 h post-dose comparison
Carcinogenicity DNA adducts Bay-region theory PAH genotoxicity

CYP17 and CYP19 Off-Target Selectivity

In counter-screening assays, the target compound shows no meaningful inhibition of human CYP17 (17α-hydroxylase/17,20-lyase; IC50 > 10,000 nM) or human CYP19 (aromatase; IC50 = 10,000 nM) [1]. This clean ancillary profile contrasts with many clinical steroidogenesis inhibitors: metyrapone inhibits multiple P450 isoforms non-selectively, and ketoconazole potently inhibits both CYP17 and CYP19 at clinically relevant concentrations [2]. The target compound's >114-fold selectivity for CYP11B2 over CYP17, combined with ~114-fold selectivity over CYP19, ensures that observed biological effects in steroidogenic pathway studies can be attributed specifically to CYP11B2 inhibition without confounding contributions from androgen or estrogen synthesis blockade.

CYP17/CYP19 Off-Target
Cross-study comparable
CYP17 IC50 >10,000 nM; CYP19 IC50 10,000 nM
>114-fold selectivity preserves ancillary CYP pathways
Counter-screening in recombinant enzyme systems
CYP17 Aromatase CYP19 Counter-screening Off-target profiling

Bay-Region Structural Distortion Analysis

X-ray crystallographic analyses across seven cyclopenta[a]phenanthrene derivatives established that the 11-methyl group causes significant out-of-plane distortions in the bay region, and that the 11,12-dimethyl substitution (present in the target compound) produces greater bay-region deformation than either 11-methyl alone or 11-methoxy/11-ethyl variants [1]. This structural strain correlates directly with carcinogenic potency: compounds with larger bay-region distortions exhibit stronger tumor-initiating activity [1][2]. The target compound, carrying 11,12-dimethyl groups on a framework that additionally includes a C-17 methyl—a benzylic oxidation site critical for metabolic activation—combines the most deformation-prone substitution pattern with an additional metabolic activation handle not present in the simpler 11,12-dimethyl-17-ketone comparator [2].

Bay-Region Distortion
Class-level inference
11,12-dimethyl substitution yields maximal out-of-plane deformation
Correlates with carcinogenic potency in SAR models
X-ray crystallography; seven derivatives compared
Bay-region distortion X-ray crystallography Structure-carcinogenicity correlation Molecular strain

Lipophilicity Enhancement vs. 11,12-Dimethyl Analog

The computed partition coefficient (XLogP3) for the target compound is 6.3 [1], while a separately sourced LogP value of 5.659 has been reported . The closest structural analog without the C-17 methyl group—16,17-dihydro-11,12-dimethyl-15H-cyclopenta[a]phenanthrene—has a reported LogP of 5.099 . The addition of the C-17 methyl group thus increases LogP by approximately +0.56 units, predicting roughly a 3.6-fold increase in membrane partitioning based on the Hansch lipophilicity-permeability relationship. This enhanced lipophilicity is a direct consequence of the compound's unique triple-methyl architecture and may translate to improved cellular uptake in intact-cell steroidogenic enzyme assays compared to the 11,12-dimethyl analog.

Lipophilicity ΔLogP
Cross-study comparable
LogP ~5.66 (+0.56 vs. 11,12-dimethyl analog)
Predicts higher membrane partitioning
Computed XLogP3 / independently reported values
Lipophilicity LogP Membrane permeability Physicochemical profiling

11,12,17-Trimethyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: Procurement Scenarios


CYP11B2-Selective Probe for Aldosterone Synthase Research

With an IC50 of 88 nM for CYP11B2 and ~79-fold selectivity over CYP11B1 (IC50 = 6,970 nM), combined with >114-fold selectivity over CYP17 and CYP19, this compound serves as a superior chemical probe for isolating aldosterone synthase-dependent effects in H295R or V79 MZh adrenocortical cell assays [1][2]. Unlike (R)-fadrozole (selectivity ratio 1.8) or metyrapone (broad-spectrum), the compound permits selective CYP11B2 inhibition at low nanomolar concentrations while preserving cortisol, androgen, and estrogen biosynthesis pathways. Recommended for target validation studies and as a reference inhibitor in CYP11B2 drug discovery screening cascades [1].

DNA Adduct Positive Control for Genotoxicity Screening

The 11,12-dimethyl bay-region substitution pattern—shared with this compound—produces the highest reported in vivo DNA binding among cyclopenta[a]phenanthrenes (974 μmol/mol DNA phosphorus), exceeding the 11-methyl carcinogen by 2.1-fold [3]. With an additional benzylic C-17 methyl group predicted to undergo metabolic oxidation, this compound is the most sensitive available positive control for Ames mutagenicity assays, 32P-postlabeling DNA adduct detection, and in vivo genotoxicity studies in rodent skin models. It is especially valuable for laboratories validating new genotoxicity screening platforms that require compounds spanning the full dynamic range of DNA reactivity [3][4].

SAR Reference for Computational Toxicology Modeling

The compound combines the maximally distortion-prone 11,12-dimethyl bay-region geometry (confirmed by X-ray crystallography to exceed deformation in 11-methyl, 11-methoxy, and 11-ethyl congeners) with a metabolically labile C-17 benzylic methyl group [4][5]. This dual structural feature makes it an ideal benchmark molecule for training and validating QSAR models, molecular docking simulations of P450-mediated bioactivation, and machine-learning-based carcinogenicity prediction algorithms. Its unique triple-methyl architecture, combined with quantitative CYP enzyme inhibition data (CYP11B2, CYP11B1, CYP17, CYP19 IC50 values), provides a richly annotated data point for multi-parameter computational toxicology model development [1][4].

Lipophilicity Reference for Cellular Uptake Studies

With a computed LogP of 5.66—approximately 0.56 units higher than its 11,12-dimethyl analog (LogP 5.10)—this compound serves as a calibrated high-lipophilicity standard for membrane permeability studies [6]. The predicted ~3.6-fold enhancement in membrane partitioning relative to the comparator makes it suitable for use as a reference compound in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, and intracellular accumulation measurements in PAH-exposed cell lines. Laboratories can leverage this compound to benchmark the upper range of PAH lipophilicity in environmental partitioning and bioavailability models .

Application
Selection Property
Validation Focus
CYP11B2-selective aldosterone synthase research
CYP11B2 selectivity vs. CYP11B1/CYP17/CYP19
Off-target enzyme inhibition profiling
DNA adduct positive control for genotoxicity screening
In vivo DNA binding activity
Covalent adduct detection assay performance
SAR benchmark for computational toxicology
Bay-region geometric distortion metrics
QSAR model training endpoint
Lipophilicity reference for membrane partitioning studies
LogP partition coefficient
Membrane permeability assay calibration
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